Stereochemical Configuration and Target Engagement: (6R) vs. (6S) Enantiomers
The (6R) absolute configuration of (6R)-4-Benzyl-6-(4-fluorophenyl)morpholin-3-one (CAS 920801-57-6) is structurally distinct from its (6S)-configured analog (CAS 920798-10-3) . In morpholinone-based drug candidates, the stereochemistry at the C6 position is critical for receptor binding geometry; for instance, in the structurally related NK1 antagonist aprepitant, the (R)-configuration at the morpholine core is essential for high-affinity NK1 receptor binding, with the (S)-enantiomer exhibiting substantially reduced activity [1]. While direct comparative binding data for the target compound versus its (6S) enantiomer is not publicly available in primary literature, class-level inference from morpholinone SAR studies indicates that chiral inversion at C6 would alter the spatial orientation of the 4-fluorophenyl group relative to target binding pockets, potentially abrogating desired pharmacological activity [2].
| Evidence Dimension | Stereochemical configuration at C6 position |
|---|---|
| Target Compound Data | (6R) absolute configuration; CAS 920801-57-6 |
| Comparator Or Baseline | (6S)-6-(4-fluorophenyl)morpholin-3-one; CAS 920798-10-3 |
| Quantified Difference | Enantiomeric pair; stereochemical difference only (quantitative binding Δ not reported) |
| Conditions | Not applicable (structural comparison) |
Why This Matters
Procurement of the incorrect enantiomer may yield inactive or confounding biological results, necessitating specification of the (6R)-configured compound.
- [1] Duffy RA, Varty GB, Morgan CA, Lachowicz JE. Correlation of Neurokinin (NK) 1 Receptor Occupancy in Gerbil Striatum with Behavioral Effects of NK1 Antagonists. J Pharmacol Exp Ther. 2002;301(2):536-542. View Source
- [2] Kumari A, Singh RK. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorg Chem. 2020;96:103578. View Source
